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Compound of Interest

Compound Name:
2-Chloro-6-methylpyrimidin-4-

amine

Cat. No.: B076438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound with the

molecular formula C5H6ClN3, focusing on its most prominent isomer, 2-Amino-4-chloro-6-

methylpyrimidine. This compound serves as a critical scaffold in the development of targeted

therapeutics, particularly in oncology. This document outlines its chemical properties, potential

isomers, detailed synthesis protocols, and its role as a precursor to potent inhibitors of key

signaling pathways in cancer.

IUPAC Nomenclature and Structural Isomerism of
C5H6ClN3
The molecular formula C5H6ClN3 represents several structural isomers. Structural isomers

share the same molecular formula but differ in the connectivity of their atoms.[1][2] The most

well-characterized and synthetically useful isomer is a substituted pyrimidine.

1.1. Preferred IUPAC Name and Structure

The most prominent isomer with the formula C5H6ClN3 is 4-chloro-6-methylpyrimidin-2-amine,

commonly referred to as 2-Amino-4-chloro-6-methylpyrimidine.[3]

CAS Number: 5600-21-5[3]
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Molecular Weight: 143.57 g/mol [3]

Chemical Structure:

A six-membered heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3 (a

pyrimidine).

An amino group (-NH2) at position 2.

A chloro group (-Cl) at position 4.

A methyl group (-CH3) at position 6.

1.2. Other Potential Isomers

While 2-Amino-4-chloro-6-methylpyrimidine is the most studied isomer, other structural isomers

of C5H6ClN3 exist. These can be broadly categorized as:

Positional Isomers (Pyrimidine Core): The substituents (amino, chloro, and methyl groups)

can be arranged in different positions on the pyrimidine ring.

Functional Group Isomers: The atoms can be arranged to form different heterocyclic cores

(e.g., pyridazine, pyrazine) or even acyclic structures, leading to significantly different

chemical properties.[1]

Due to the established biological significance of the pyrimidine scaffold in medicinal chemistry,

this guide will focus on derivatives of 2-Amino-4-chloro-6-methylpyrimidine.[4][5]

Synthesis and Characterization
2-Amino-4-chloro-6-methylpyrimidine is a key intermediate for the synthesis of a wide range of

biologically active molecules.[6]

2.1. Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This protocol describes the synthesis of 2-Amino-4-chloro-6-methylpyrimidine from 2-amino-4-

hydroxy-6-methylpyrimidine.
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Materials:

2-amino-4-hydroxy-6-methylpyrimidine

Phosphorus oxychloride (POCl3), freshly distilled

Ice water

25% Ammonia solution

50% Ethanol

Procedure:

In a round-bottom flask, combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of

freshly distilled phosphorus oxychloride.[7]

Reflux the mixture with stirring until the solution becomes homogeneous.[7]

After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.[7]

Cool the reaction mixture and carefully add it to ice water.[7]

Adjust the pH of the resulting suspension to 8 using a 25% ammonia solution.[7]

Filter the precipitate and wash it thoroughly with water.[7]

Recrystallize the crude product from 50% ethanol.[7]

Dry the purified product to a constant weight.[7]

Expected Yield and Characterization:

Yield: Approximately 3.7 g (54%)[7]

Melting Point: 188 °C[7]

Elemental Analysis: C, 41.74%; H, 4.05%; N, 29.35% (Theoretical for C5H6ClN3: C, 41.83%;

H, 4.21%; N, 29.27%)[7]
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2.2. Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine

Derivatives

This method provides a rapid and efficient way to synthesize derivatives of 2-Amino-4-chloro-6-

methylpyrimidine.

Materials:

2-Amino-4-chloro-pyrimidine

Substituted amine

Anhydrous propanol

Triethylamine

Saturated sodium bicarbonate solution

Ethyl acetate

Procedure:

In a microwave reaction vial, place 2 mmol of 2-amino-4-chloro-pyrimidine and 1 mL of

anhydrous propanol.[8]

Add 2 mmol of the desired substituted amine to the vial with stirring.[8]

Add 200 µL of triethylamine to the reaction mixture.[8]

Carry out the reaction in a microwave reactor at 120-140 °C for 15-30 minutes. Monitor the

reaction progress using thin-layer chromatography (TLC).[8]

After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium

bicarbonate.[8]

Extract the product with ethyl acetate.[8]

Purify the product using appropriate chromatographic techniques.[8]
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Applications in Drug Development: Targeting
Cancer Signaling Pathways
The 2-amino-4-chloro-6-methylpyrimidine scaffold is a privileged structure in medicinal

chemistry, serving as a key building block for potent and selective inhibitors of protein kinases

involved in cancer progression.[9][10] Derivatives have shown significant activity against

various cancer cell lines by targeting critical signaling pathways.

3.1. Quantitative Biological Activity Data

The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives.

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration

(EC50) values indicate the potency of the compounds.

Table 1: Anticancer Activity of Pyrimidine Derivatives Against Cancer Cell Lines
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Compound ID
Cancer Cell
Line

Assay Type
IC50 / EC50
(µM)

Reference

L-18 (a 2,4-

dichloro-6-

methylpyrimidine

derivative)

H1975 (NSCLC) Antiproliferative 0.65 ± 0.06 [11]

Derivative 6 (a 2-

amino-4-

chloropyrimidine

derivative)

HCT116 (Colon) Cytotoxicity 89.24 ± 1.36 [8][12]

Derivative 6 (a 2-

amino-4-

chloropyrimidine

derivative)

MCF7 (Breast) Cytotoxicity 89.37 ± 1.17 [8][12]

Quinazoline-

chalcone 14g

K-562

(Leukemia)
Antiproliferative 0.622 - 1.81 [13]

Quinazoline-

chalcone 14g
HCT-116 (Colon) Antiproliferative 0.622 - 1.81 [13]

Quinazoline-

chalcone 14g
MCF7 (Breast) Antiproliferative 0.622 - 1.81 [13]

Pyrimidodiazepin

e 16c
Various Cytotoxicity

10-fold >

Doxorubicin
[13]

Table 2: Inhibitory Activity of Pyridopyrimidine Derivatives Against Protein Kinases
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Compound
ID/Description

Target Kinase IC50 (µM) Reference

Compound 4 PIM-1 0.0114 [9]

Compound 10 PIM-1 0.0172 [9]

Compound B1 EGFRL858R/T790M 0.013 [9]

Compound 14 EGFRL858R/T790M 0.00843 [14]

Compound 15 EGFRL858R/T790M 0.00691 [14]

3.2. Targeted Signaling Pathways

Derivatives of chloropyrimidines have been shown to inhibit several key signaling pathways

that are often dysregulated in cancer.

VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of

angiogenesis, the formation of new blood vessels that are crucial for tumor growth and

metastasis. By inhibiting VEGFR-2, these compounds can block pro-angiogenic signals.[9]
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Caption: VEGFR-2 signaling pathway and its inhibition.

EGFR and HER-2 Signaling Pathways
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Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2

(HER-2) are receptor tyrosine kinases that, when overexpressed or mutated, can lead to

uncontrolled cell growth. Chloropyrimidine derivatives can inhibit these receptors, thereby

blocking downstream pro-survival pathways like PI3K-Akt-mTOR.[9]
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Caption: EGFR/HER-2 signaling pathway and its inhibition.

Logical Workflow: From Core Compound to
Therapeutic Application
The following diagram illustrates the logical progression from the core chemical structure to its

application in drug development.
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Caption: Drug development workflow for C5H6ClN3 derivatives.
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Conclusion
The chemical scaffold C5H6ClN3, particularly in the form of 2-Amino-4-chloro-6-

methylpyrimidine, represents a cornerstone for the synthesis of targeted therapies. Its

derivatives have demonstrated potent inhibitory activity against key protein kinases implicated

in cancer, such as VEGFR-2, EGFR, and HER-2. The detailed synthetic protocols and

quantitative biological data presented in this guide underscore the therapeutic potential of this

compound class. Further research and development focusing on the optimization of these

derivatives are warranted to translate their preclinical efficacy into novel clinical treatments for

cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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